molecular formula C12H16BrO4P B12550878 Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester CAS No. 155506-17-5

Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester

Cat. No.: B12550878
CAS No.: 155506-17-5
M. Wt: 335.13 g/mol
InChI Key: AMGCLKYVDMACGH-UHFFFAOYSA-N
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Description

Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a stable carbon-phosphorus (C-P) bond. This compound is part of the broader class of phosphonates, which are known for their diverse applications in various fields such as agriculture, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester typically involves the esterification of phosphonic acids. One common method is the selective esterification using triethyl orthoacetate as both the reagent and solvent. The reaction is temperature-dependent, with monoesters forming at lower temperatures (around 30°C) and diesters forming at higher temperatures .

Industrial Production Methods

Industrial production of this compound often employs large-scale esterification processes that ensure high yield and selectivity. The use of triethyl orthoacetate is advantageous due to its dual role as a reagent and solvent, simplifying the purification process and reducing the need for additional reagents .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the phosphonate group to a phosphate group.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine group.

    Substitution: Common substitution reactions include the replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Reagents like sodium iodide in acetone can facilitate halogen exchange reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphate esters, while reduction can produce phosphine derivatives .

Mechanism of Action

The mechanism of action of phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester involves its interaction with molecular targets through its phosphonate group. This group can form strong bonds with metal ions and enzymes, inhibiting their activity. The compound’s bromophenyl group also contributes to its reactivity, allowing it to participate in various substitution and addition reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Phosphonic acid, [2-(3-bromophenyl)-2-oxoethyl]-, diethyl ester is unique due to its specific bromophenyl group, which imparts distinct reactivity and stability compared to other phosphonate esters. This uniqueness makes it particularly valuable in specialized applications such as targeted enzyme inhibition and specific organic synthesis reactions .

Properties

CAS No.

155506-17-5

Molecular Formula

C12H16BrO4P

Molecular Weight

335.13 g/mol

IUPAC Name

1-(3-bromophenyl)-2-diethoxyphosphorylethanone

InChI

InChI=1S/C12H16BrO4P/c1-3-16-18(15,17-4-2)9-12(14)10-6-5-7-11(13)8-10/h5-8H,3-4,9H2,1-2H3

InChI Key

AMGCLKYVDMACGH-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(CC(=O)C1=CC(=CC=C1)Br)OCC

Origin of Product

United States

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